3-(Aminomethyl)-5-chloropyridin-2-ol

Aurora A kinase Cancer therapeutics Kinase selectivity

Obtain the critical 5-chloro-3-aminomethylpyridin-2-ol scaffold for kinase inhibitor programs. This building block addresses the need for selective Aurora A engagement where pan-Aurora inhibition causes myelosuppression. - Enables >10-fold Aurora A over Aurora B selectivity via essential 5-chloro halogen bonding. - Versatile 3-aminomethyl handle for amide, urea, and sulfonamide library synthesis. - Hydrochloride salt (CAS 1432754-58-9) ensures stability for high-throughput parallel chemistry.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
Cat. No. B13118943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-chloropyridin-2-ol
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Cl)CN
InChIInChI=1S/C6H7ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10)
InChIKeyDLXRPFXKWWTZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-5-chloropyridin-2-ol: Core Scaffold & Physicochemical Baseline


3-(Aminomethyl)-5-chloropyridin-2-ol (CAS: 1433279-01-6; hydrochloride salt CAS: 1432754-58-9) is a disubstituted pyridine derivative featuring a 2-hydroxyl group, a 3-aminomethyl group, and a 5-chloro substituent on the pyridine ring [1]. This compound exists predominantly in the 2-pyridone tautomeric form (3-(aminomethyl)-5-chloropyridin-2(1H)-one), which is consistent with the greater thermodynamic stability of the lactam over the lactim form for 2-hydroxypyridines [1]. The compound has a molecular formula of C6H7ClN2O, a molecular weight of 158.58 g/mol, a topological polar surface area (TPSA) of 55.1 Ų, and a calculated XLogP3-AA value of 0, indicating balanced hydrophilicity for biological screening applications [1]. The unique juxtaposition of the nucleophilic aminomethyl handle at the 3-position with the electron-withdrawing chloro substituent at the 5-position establishes a distinct electronic and steric environment on the pyridine ring, making this compound a valuable building block in medicinal chemistry and agrochemical research [2].

Why Regioisomeric and Unsubstituted Analogs Fail as Replacements


The specific substitution pattern of 3-(aminomethyl)-5-chloropyridin-2-ol is not arbitrary; in medicinal chemistry contexts such as Aurora A kinase inhibition, both the 5-chloro and 3-aminomethyl substituents are essential for achieving selective target engagement [1]. Unsubstituted pyridines or those lacking the chloro group exhibit significantly altered electronic properties and binding affinities, as the chlorine atom at the 5-position participates in specific hydrophobic and halogen-bonding interactions within the enzyme's ATP-binding pocket [1]. Furthermore, regioisomeric analogs such as 5-(aminomethyl)-3-chloropyridin-2-ol or 2-(aminomethyl)-5-chloropyridine present the critical functional groups in different spatial orientations, leading to profound differences in biological activity that cannot be compensated for by simple formulation adjustments [2]. The combination of the 2-hydroxyl/2-pyridone moiety, 3-aminomethyl handle, and 5-chloro substituent creates a precise pharmacophore geometry that generic substitutions cannot replicate.

Quantitative Differentiation Evidence for Procurement


Aurora A Kinase Selectivity Over Aurora B

In the context of Aurora kinase inhibition, aminopyridine derivatives containing the 3-aminomethyl-5-chloropyridin-2-ol core demonstrate significant selectivity for Aurora A over the closely related Aurora B kinase [1]. While specific IC50 values for the parent 3-(aminomethyl)-5-chloropyridin-2-ol against Aurora A and Aurora B are not publicly disclosed in the patent literature, the structural class to which it belongs achieves Aurora A/Aurora B selectivity ratios exceeding 10-fold when appropriately elaborated [1]. Compounds in this class have been demonstrated to inhibit tumor cell growth through Aurora A-selective mechanisms [1]. By comparison, pan-Aurora inhibitors such as VX-680 (Tozasertib) exhibit Aurora A IC50 of 0.6 nM and Aurora B IC50 of 18 nM, yielding a selectivity ratio of approximately 30, but are associated with greater toxicity profiles due to Aurora B-mediated effects on normal dividing cells [2]. The 5-chloro-2-pyridone scaffold of the target compound provides a platform for achieving therapeutically favorable selectivity profiles distinct from non-chlorinated pyridine analogs [1].

Aurora A kinase Cancer therapeutics Kinase selectivity

Paclitaxel Synergy in Resistant Cancer Models

Aminopyridine derivatives containing the 3-aminomethyl-5-chloropyridin-2-ol core have been specifically identified as achieving synergistic antitumor effects when combined with paclitaxel in cancer models characterized by Aurora A overexpression and acquired paclitaxel resistance [1]. The patent literature explicitly states that Aurora A-overexpressing cancer cells exhibit resistance to paclitaxel, and that compounds of the general formula encompassing 3-(aminomethyl)-5-chloropyridin-2-ol derivatives can reverse this resistance through synergistic action [1]. This combination strategy enables effective tumor growth inhibition at paclitaxel doses that would otherwise be subtherapeutic, thereby potentially reducing dose-limiting toxicities [1]. In contrast, non-chlorinated pyridine analogs lacking the 5-chloro substituent or regioisomers with different aminomethyl positioning fail to achieve the same degree of synergy, underscoring the critical nature of the precise substitution pattern [1].

Chemoresistance reversal Combination therapy Paclitaxel potentiation

Physicochemical Comparison vs. Non-Chlorinated and Regioisomeric Analogs

The presence of the 5-chloro substituent on 3-(aminomethyl)-5-chloropyridin-2-ol (MW: 158.58 g/mol; TPSA: 55.1 Ų; XLogP3-AA: 0) imparts distinct physicochemical properties compared to non-chlorinated analogs [1]. The chlorine atom increases molecular weight by approximately 34 g/mol relative to the non-chlorinated 3-(aminomethyl)pyridin-2-ol (MW: 124.14 g/mol) and contributes to enhanced lipophilicity and potential halogen-bonding capacity without substantially altering the topological polar surface area [1][2]. Regioisomeric analogs such as 5-(aminomethyl)-3-chloropyridin-2-ol (MW: 158.58 g/mol; same molecular weight but different spatial arrangement) [3] and 3-(aminomethyl)-5-chloropyridine (MW: 142.59 g/mol; lacking the 2-hydroxyl group) exhibit fundamentally different hydrogen-bonding capabilities and electronic distributions . The specific combination of the 2-hydroxyl/2-pyridone moiety with the 5-chloro and 3-aminomethyl groups creates a unique hydrogen bond donor/acceptor profile (HBD: 2; HBA: 2) that is optimized for bidentate interactions with biological targets [1].

Physicochemical properties Drug-likeness Lipophilicity

Validated Research Application Scenarios


Aurora A Inhibitor Development & Paclitaxel Resistance Reversal

Utilize 3-(aminomethyl)-5-chloropyridin-2-ol as a core scaffold for synthesizing novel aminopyridine derivatives with Aurora A-selective inhibitory activity [1]. Research programs investigating mechanisms of taxane resistance in ovarian, breast, or lung cancer models should prioritize this scaffold for combination studies with paclitaxel, as derivatives have demonstrated synergistic tumor growth inhibition in Aurora A-overexpressing, paclitaxel-resistant cell lines where monotherapy fails [1]. The 5-chloro substituent is essential for achieving the hydrophobic and halogen-bonding interactions required for Aurora A binding pocket engagement, and structure-activity relationship studies should maintain this moiety while varying elaboration at the 3-aminomethyl position [1].

SAR Studies: Chlorinated vs. Non-Chlorinated Pyridines

Employ 3-(aminomethyl)-5-chloropyridin-2-ol as a reference compound for systematic SAR investigations exploring the contribution of the 5-chloro substituent to target binding affinity, selectivity, and cellular potency [1]. Direct comparisons should be made with the non-chlorinated analog 3-(aminomethyl)pyridin-2-ol (MW: 124.14 g/mol, TPSA: 59.1 Ų) and regioisomeric 5-(aminomethyl)-3-chloropyridin-2-ol to quantify the specific contributions of chlorine-mediated hydrophobic interactions and halogen bonding versus simple steric or electronic effects [2]. The balanced physicochemical properties (XLogP = 0) of the target compound make it particularly suitable for establishing baseline permeability and solubility parameters against which more elaborated derivatives can be benchmarked [2].

Kinase Selectivity Profiling & Off-Target Assessment

Deploy 3-(aminomethyl)-5-chloropyridin-2-ol and its elaborated derivatives in broad kinase selectivity panels to validate the Aurora A/Aurora B selectivity ratios achievable with this scaffold class [1]. Given the high homology between Aurora kinase subtypes, achieving >10-fold selectivity for Aurora A over Aurora B represents a therapeutically meaningful differentiation from pan-Aurora inhibitors [1]. Research programs should include counter-screening against Aurora B and other closely related kinases to establish selectivity indices, as Aurora B inhibition is associated with dose-limiting myelosuppression in clinical settings [1].

Aminopyridine Library Synthesis via 3-Aminomethyl Handle

Leverage the 3-aminomethyl group of 3-(aminomethyl)-5-chloropyridin-2-ol as a versatile synthetic handle for generating structurally diverse compound libraries [1]. The primary amine enables facile derivatization through amide coupling, reductive amination, urea formation, and sulfonamide synthesis, allowing systematic exploration of chemical space around the Aurora A binding pocket [1]. The hydrochloride salt form (CAS 1432754-58-9) offers improved handling and storage stability for high-throughput parallel synthesis applications compared to the free base [2].

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